molecular formula C7H15NO B11755858 (3S)-3-(methoxymethyl)-1-methylpyrrolidine

(3S)-3-(methoxymethyl)-1-methylpyrrolidine

Cat. No.: B11755858
M. Wt: 129.20 g/mol
InChI Key: OKNHPLAISBUQCL-ZETCQYMHSA-N
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Description

(3S)-3-(methoxymethyl)-1-methylpyrrolidine is a chiral compound with a pyrrolidine ring substituted with a methoxymethyl group at the 3-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(methoxymethyl)-1-methylpyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-proline or its derivatives.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving nucleophilic substitution or condensation reactions.

    Introduction of Substituents: The methoxymethyl group is introduced using reagents like methoxymethyl chloride under basic conditions. The methyl group at the 1-position can be introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes:

    Catalytic Hydrogenation: To achieve the desired stereochemistry.

    Purification Techniques: Such as recrystallization or chromatography to obtain the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(methoxymethyl)-1-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Can lead to the formation of ketones or carboxylic acids.

    Reduction: Typically results in the formation of alcohols.

    Substitution: Produces various substituted pyrrolidines depending on the electrophile used.

Scientific Research Applications

(3S)-3-(methoxymethyl)-1-methylpyrrolidine has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for the synthesis of complex molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-3-(methoxymethyl)-1-methylpyrrolidine involves its interaction with specific molecular targets. These interactions can include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Binding: Interaction with cellular receptors, leading to modulation of signaling pathways.

    Pathways Involved: The compound may affect pathways related to neurotransmission, metabolism, or cell signaling.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-(Methoxymethyl)morpholine: Similar structure with a morpholine ring instead of a pyrrolidine ring.

    (1S,3S)-1-bromo-3-[3-(methoxymethyl)phenoxy]spiro[3.4]octane: Contains a spirocyclic structure with a methoxymethyl group.

Uniqueness

(3S)-3-(methoxymethyl)-1-methylpyrrolidine is unique due to its specific stereochemistry and substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(3S)-3-(methoxymethyl)-1-methylpyrrolidine

InChI

InChI=1S/C7H15NO/c1-8-4-3-7(5-8)6-9-2/h7H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

OKNHPLAISBUQCL-ZETCQYMHSA-N

Isomeric SMILES

CN1CC[C@@H](C1)COC

Canonical SMILES

CN1CCC(C1)COC

Origin of Product

United States

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